molecular formula C4H5IN2O B2498977 4-Iodo-2-methyl-1H-pyrazol-5-one CAS No. 2260937-70-8

4-Iodo-2-methyl-1H-pyrazol-5-one

Cat. No. B2498977
M. Wt: 224.001
InChI Key: NPFBZHFMFNLMJY-UHFFFAOYSA-N
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Description

The compound 4-Iodo-2-methyl-1H-pyrazol-5-one is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and their use in various chemical reactions. The presence of an iodine atom at the 4-position and a methyl group at the 2-position in this compound suggests potential reactivity and utility in synthetic chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminobenzamides with aryl methyl ketones in the presence of molecular iodine can produce quinazolin-4(3H)-ones, which are structurally related to pyrazolones . Additionally, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles can be prepared from 2-alkyn-1-ones and subsequently converted to 1-acyl-4-iodo-1H-pyrazoles using ICl-induced dehydration/iodination . These methods highlight the versatility of iodine and iodine-containing reagents in the synthesis of iodinated pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using spectroscopic techniques and X-ray diffraction studies. For example, a pyrazoline compound with an iodophenyl group has been characterized, confirming its structure and crystallization in the monoclinic system . Such structural characterizations are crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. Hypervalent iodine oxidation of pyrazol-3(2H)-ones can result in the formation of methyl 2-alkynoates and methyl 2,3-alkadienoates, demonstrating the reactivity of the pyrazole ring under oxidative conditions . Furthermore, the synthesis of N1-substituted 3,5-dimethoxy-4-halogeno-1H-pyrazoles, including those with an iodine substituent, has been described, showcasing the ability to introduce various substituents at the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal packing, intermolecular interactions, and space occupancy are important factors that can be analyzed through Hirshfeld surface analysis and 2D fingerprint plots . Additionally, the photoluminescent properties of certain pyrazole derivatives have been studied, indicating potential applications in materials science .

Scientific Research Applications

Synthesis and NMR Study

The compound 4-Iodo-2-methyl-1H-pyrazol-5-one has been studied in the context of synthesizing various halogenated pyrazoles. A study focused on the synthesis and detailed NMR spectroscopy of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including 4-iodo congeners. The research highlighted the distinct chemical shifts observed in these compounds, indicating their unique electronic environments (Holzer & Gruber, 1995).

Building Blocks in Chemical Synthesis

4-Iodo-2-methyl-1H-pyrazol-5-one derivatives have been recognized as valuable building blocks in chemical synthesis. Research in this area has developed a range of 4- and 5-iodinated pyrazole derivatives. These derivatives are pivotal in creating new chemical entities, particularly in fields like CropScience and oncology, demonstrating the compound's versatility in medicinal chemistry (Guillou et al., 2011).

Structural Characterization

There has been significant interest in structurally characterizing pyrazole derivatives, including those related to 4-Iodo-2-methyl-1H-pyrazol-5-one. A study on pyrazoline compounds, for instance, provided insights into their molecular structure using X-ray diffraction and spectroscopic techniques. This research aids in understanding the molecular interactions and packing in these compounds, which is crucial for their application in material science and drug design (Delgado et al., 2020).

Electrosynthesis Applications

The electrosynthesis of 4-iodo-substituted pyrazoles, closely related to 4-Iodo-2-methyl-1H-pyrazol-5-one, has been explored. This research demonstrated the feasibility of synthesizing these derivatives through iodination of precursors, revealing potential for developing new synthetic routes in organic chemistry (Lyalin et al., 2010).

Safety And Hazards

The safety and hazards of 4-Iodo-2-methyl-1H-pyrazol-5-one are not explicitly mentioned in the search results. However, it’s important to handle all chemical compounds with care and follow appropriate safety guidelines111213.


Future Directions

The future directions for the research and application of 4-Iodo-2-methyl-1H-pyrazol-5-one are not explicitly mentioned in the search results. However, the development of new compounds and the exploration of their potential uses is a continuous process in the field of chemistry14.


Please note that this analysis is based on the available information and there might be more recent studies or data not included in this response. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

4-iodo-2-methyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBZHFMFNLMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-methyl-1H-pyrazol-3-OL

CAS RN

2260937-70-8
Record name 4-iodo-1-methyl-1H-pyrazol-3-ol
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